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Compound of Interest

Compound Name: 1H-Pyrazole-5-carbothioamide

Cat. No.: B170822

An In-depth Technical Guide to 1H-Pyrazole-5-carbothioamide: Structure, Properties, and
Therapeutic Potential

Abstract

1H-Pyrazole-5-carbothioamide is a heterocyclic compound featuring a pyrazole ring
functionalized with a thioamide group. The pyrazole nucleus is a well-established "privileged
scaffold" in medicinal chemistry, known for its presence in numerous biologically active
compounds.[1][2] The addition of the carbothioamide moiety, a known pharmacophore that
enhances molecular interactions, creates a molecule of significant interest to researchers in
drug discovery and materials science. This technical guide provides a comprehensive overview
of the structure, physicochemical properties, spectroscopic characterization, synthesis, and the
broad therapeutic potential of the 1H-pyrazole-5-carbothioamide core. It is intended for
researchers, chemists, and drug development professionals seeking to leverage this versatile
scaffold in their work.

Introduction: The Intersection of Two Potent
Pharmacophores

The field of medicinal chemistry is driven by the search for novel molecular frameworks that
can effectively interact with biological targets to elicit a therapeutic response. Pyrazole, a five-
membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized
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for its metabolic stability and versatile synthetic accessibility.[3] Its derivatives form the basis of
numerous commercial drugs, including the anti-inflammatory agent Celecoxib.[1]

Parallelly, the thioamide (-CSNH2) functional group, a bioisostere of the amide group, offers
unique chemical properties, including enhanced hydrogen bonding capabilities, improved
metabolic stability in some contexts, and the ability to chelate metal ions, which is crucial for
inhibiting metalloenzymes. The strategic combination of these two pharmacophores in 1H-
pyrazole-5-carbothioamide yields a scaffold with significant potential for developing new
therapeutic agents across a range of diseases.

Molecular Structure and Physicochemical
Properties

The fundamental structure of 1H-Pyrazole-5-carbothioamide consists of a pyrazole ring with a
carbothioamide group attached at the C5 position. A critical aspect of its structure is the
existence of tautomerism, which can influence its chemical reactivity and biological interactions.

¢ Annular Tautomerism: The proton on the pyrazole ring's nitrogen can reside on either N1 or
N2.

¢ Thione-Thiol Tautomerism: The carbothioamide group can exist in the thione (C=S) or the
thiol (C-SH) form.

These equilibria are crucial for understanding the molecule's behavior in different chemical
environments.

Key Tautomeric Forms

' Thione Form = Tautomerization Thiol Form

1H-Pyrazole-5-carbothioamide
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Caption: Structure of 1H-Pyrazole-5-carbothioamide and its tautomerism.

Table 1: Physicochemical Properties of 1H-Pyrazole-5-

carbothioamide

Property Value Source

Molecular Formula CaHsNsS [4]

Molecular Weight 127.17 g/mol [5]
33064-36-7 (for 5-carboxamide

CAS Number [6]
analog)

IUPAC Name 1H-pyrazole-5-carbothioamide [4]

Topological Polar Surface Area

75.9 A2 (Predicted)

[5]

Hydrogen Bond Donors 2 [5]
Hydrogen Bond Acceptors 3 [5]
Predicted LogP 0.1 [5]

Spectroscopic and Crystallographic Analysis

Detailed characterization is essential for confirming the structure and purity of synthesized

compounds. Based on studies of closely related derivatives, the following spectroscopic

signatures are expected for the 1H-pyrazole-5-carbothioamide scaffold.

e 1H NMR Spectroscopy: The spectrum would feature distinct signals for the two protons on

the pyrazole ring (C3-H and C4-H). The protons of the thioamide NH2z group would typically

appear as a broad singlet, which is exchangeable with D20.[7]

e 13C NMR Spectroscopy: Resonances for the three pyrazole ring carbons are expected, with

the carbon of the C=S group appearing significantly downfield (typically & > 170 ppm).[7][8]

« Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations

(around 3200-3400 cm~1), C=N stretching of the pyrazole ring, and a characteristic C=S
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stretching vibration (around 1100-1200 cm~1).[7][9]

o Mass Spectrometry: The mass spectrum should display a prominent molecular ion peak (M+)
corresponding to the compound's molecular weight.[7][10]

o X-ray Crystallography: Single-crystal X-ray diffraction studies on derivatives reveal that the
pyrazole ring is typically planar.[11] The solid-state structure is often stabilized by an
extensive network of intermolecular hydrogen bonds, commonly involving the thioamide
group (e.g., N-H---S and N-H---N interactions), leading to the formation of well-defined
supramolecular architectures.[11][12]

Synthesis and Reactivity

The synthesis of pyrazole carbothioamides is versatile, with the most prevalent method
involving the cyclocondensation of an appropriate a,3-unsaturated carbonyl compound
(chalcone) with thiosemicarbazide. This approach allows for significant molecular diversity by
modifying the chalcone precursor.

Substituted Aldehyde
+ Acetophenone

Chalcone Synthesis
(Claisen-Schmidt Condensation)

a,B-Unsaturated Ketone Thiosemicarbazide
(Chalcone Intermediate) (H2N-NH-CSNH2)

N

Cyclocondensation Reaction
(e.g., Acid or Base Catalysis)

4,5-dihydro-1H-pyrazole-

1-carbothioamide Derivative

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://biointerfaceresearch.com/wp-content/uploads/2021/03/20695837116.1377913789.pdf
https://www.researchgate.net/figure/IR-spectra-of-3-5-diphenyl-4-5-dihydro-1H-pyrazole-1-carbothioamide-5a_fig19_299493834
https://biointerfaceresearch.com/wp-content/uploads/2021/03/20695837116.1377913789.pdf
http://nanobioletters.com/wp-content/uploads/2021/09/22846808113.36893699.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3201317/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page
Caption: General workflow for the synthesis of pyrazoline carbothioamides.

Experimental Protocol: Synthesis of a 4,5-dihydro-1H-
pyrazole-1-carbothioamide Derivative

This protocol describes a representative synthesis via the cyclocondensation of a chalcone
with thiosemicarbazide, a widely cited and robust method.[8][10][13]

e Chalcone Synthesis:

o Dissolve an equimolar amount of a substituted aromatic aldehyde and a substituted
acetophenone in ethanol.

o Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring at room
temperature. The base acts as a catalyst for the Claisen-Schmidt condensation.

o Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.

o Filter the solid chalcone, wash with cold water until the filtrate is neutral, and recrystallize
from ethanol.

¢ Cyclocondensation to Form Pyrazoline:

o To a solution of the purified chalcone (1 equivalent) in a suitable solvent like ethanol or
methanol, add thiosemicarbazide (1.1 equivalents).

o Add a catalytic amount of an acid (e.g., a few drops of concentrated HCI) or a base (e.qg.,
NaOH) to the mixture.[8] The catalyst facilitates the initial Michael addition of the hydrazine
to the chalcone, followed by intramolecular cyclization and dehydration to form the
pyrazoline ring.

o Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress using Thin
Layer Chromatography (TLC).
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o Upon completion, cool the mixture to room temperature. The product often precipitates
from the solution.

o Filter the solid product, wash with cold ethanol, and dry.

o Purify the crude product by column chromatography or recrystallization to obtain the final
3,5-disubstituted-4,5-dihydro-1H-pyrazole-1-carbothioamide.[13]

Applications in Drug Development

The 1H-pyrazole-5-carbothioamide scaffold and its derivatives have demonstrated a
remarkable breadth of biological activities, making them highly attractive for therapeutic
applications.

o Antimicrobial and Antifungal Agents: Numerous studies have reported the potent activity of
pyrazole carbothioamides against various bacterial and fungal strains.[10] Compounds have
shown excellent inhibition against S. aureus, E. coli, A. niger, and A. flavus, with minimum
inhibitory concentrations (MICs) comparable to standard drugs.[8][10]

o Anticancer Activity: Derivatives have been investigated as potential anticancer agents.[14]
The pyrazole scaffold can be designed to inhibit specific enzymes crucial for cancer cell
proliferation, such as Cyclin-Dependent Kinases (CDKSs) or tyrosine kinases. The mechanism
often involves inducing apoptosis in cancer cells.

e Enzyme Inhibition: The scaffold is effective for designing enzyme inhibitors. For instance,
certain derivatives have been shown to be potent inhibitors of cyclooxygenase-2 (COX-2),
suggesting anti-inflammatory potential.[7] Others have been developed as effective urease
inhibitors.

e Anthelmintic Agents: Novel 1-methyl-1H-pyrazole-5-carboxamide derivatives (a closely
related analog) have shown potent activity against parasitic nematodes like Haemonchus
contortus, highlighting the scaffold's potential in veterinary and human medicine to combat
parasitic infections.[15]
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Caption: Potential inhibition of the PISK/AKT pathway by pyrazole derivatives.[16]

Safety and Handling
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While specific toxicity data for the parent 1H-Pyrazole-5-carbothioamide is not widely
available, standard laboratory safety precautions should be observed. Closely related analogs,
such as 1H-pyrazole-5-carboxamide, are classified as harmful if swallowed, in contact with
skin, or inhaled, and may cause skin and eye irritation.[6] Therefore, appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1H-Pyrazole-5-carbothioamide represents a synthetically accessible and highly versatile
molecular scaffold. The combination of the proven pyrazole core with the chemically robust
thioamide functional group provides a powerful platform for the design of novel bioactive
molecules. The extensive research into its derivatives, demonstrating potent antimicrobial,
anticancer, and enzyme-inhibiting properties, underscores its significant potential. This guide
serves as a foundational resource for scientists aiming to explore and exploit the rich chemistry
and therapeutic promise of this important heterocyclic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. jchr.org [jchr.org]
2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
3. globalresearchonline.net [globalresearchonline.net]

4. 1H-Pyrazole-5-carbothioamide | C4H5N3S | CID 18669479 - PubChem
[pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b170822?utm_src=pdf-custom-synthesis
https://jchr.org/index.php/JCHR/article/download/9138/5113/17299
https://pmc.ncbi.nlm.nih.gov/articles/PMC4766773/
https://globalresearchonline.net/journalcontents/v65-1/30.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrazole-5-carbothioamide
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrazole-5-carbothioamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

5. 1H-Pyrazole-1-carbothioamide | C4H5N3S | CID 1480595 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. 1H-Pyrazole-5-carboxamide | C4H5N30 | CID 15239624 - PubChem
[pubchem.ncbi.nlm.nih.gov]

7. biointerfaceresearch.com [biointerfaceresearch.com]
8. researchgate.net [researchgate.net]

9. researchgate.net [researchgate.net]

10. One moment, please... [nanobioletters.com]

11. 3-Methyl-5-0x0-4-(2-phenylhydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide -
PMC [pmc.ncbi.nim.nih.gov]

12. 5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC
[pmc.ncbi.nlm.nih.gov]

13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
14. pubs.acs.org [pubs.acs.org]

15. Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity
- PubMed [pubmed.ncbi.nim.nih.gov]

16. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [1H-Pyrazole-5-carbothioamide chemical properties and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b170822#1h-pyrazole-5-carbothioamide-chemical-
properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrazole-1-carbothioamide
https://pubchem.ncbi.nlm.nih.gov/compound/1H-Pyrazole-1-carbothioamide
https://pubchem.ncbi.nlm.nih.gov/compound/1H-pyrazole-3-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/1H-pyrazole-3-carboxamide
https://biointerfaceresearch.com/wp-content/uploads/2021/03/20695837116.1377913789.pdf
https://www.researchgate.net/publication/317545609_Pyrazole_Carbothioamide_Analogues_Synthesis_Characterisation_and_Antifungal_Evaluation
https://www.researchgate.net/figure/IR-spectra-of-3-5-diphenyl-4-5-dihydro-1H-pyrazole-1-carbothioamide-5a_fig19_299493834
http://nanobioletters.com/wp-content/uploads/2021/09/22846808113.36893699.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3099837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3201317/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3201317/
https://iasj.rdd.edu.iq/journals/uploads/2025/01/06/7bd83c1dd7d77d15368f4d4109669705.pdf
https://pubs.acs.org/doi/10.1021/acsomega.2c02033
https://pubmed.ncbi.nlm.nih.gov/30875218/
https://pubmed.ncbi.nlm.nih.gov/30875218/
https://pdf.benchchem.com/1421/A_Comparative_Guide_to_the_X_ray_Crystallography_of_Bioactive_Pyrazole_Derivatives.pdf
https://www.benchchem.com/product/b170822#1h-pyrazole-5-carbothioamide-chemical-properties-and-structure
https://www.benchchem.com/product/b170822#1h-pyrazole-5-carbothioamide-chemical-properties-and-structure
https://www.benchchem.com/product/b170822#1h-pyrazole-5-carbothioamide-chemical-properties-and-structure
https://www.benchchem.com/product/b170822#1h-pyrazole-5-carbothioamide-chemical-properties-and-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b170822?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b170822?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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